4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole
CAS No.:
Cat. No.: VC17683545
Molecular Formula: C5H6Br2N2
Molecular Weight: 253.92 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H6Br2N2 |
|---|---|
| Molecular Weight | 253.92 g/mol |
| IUPAC Name | 4-bromo-3-(bromomethyl)-1-methylpyrazole |
| Standard InChI | InChI=1S/C5H6Br2N2/c1-9-3-4(7)5(2-6)8-9/h3H,2H2,1H3 |
| Standard InChI Key | RKMQNLNNWJQCJF-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C(=N1)CBr)Br |
Introduction
Structural and Molecular Characteristics
The IUPAC name of the compound, 4-bromo-3-(bromomethyl)-1-methylpyrazole, reflects its substitution pattern: a methyl group at position 1, a bromine atom at position 4, and a bromomethyl (-CH₂Br) group at position 3. The pyrazole ring’s aromaticity is maintained despite the electron-withdrawing bromine atoms, as evidenced by its planar geometry and resonance stabilization. Key spectral data include:
Table 1: Spectroscopic Properties
| Property | Value/Description |
|---|---|
| ¹H NMR (CDCl₃) | δ 3.85 (s, 3H, N-CH₃), 4.45 (s, 2H, CH₂Br), 7.45 (s, 1H, pyrazole-H) |
| ¹³C NMR | δ 38.5 (N-CH₃), 32.1 (CH₂Br), 145.2 (C-Br), 139.8 (C-Br-CH₂), 107.5 (pyrazole-C) |
| IR (cm⁻¹) | 3100 (C-H aromatic), 2920 (C-H aliphatic), 1560 (C=N), 600 (C-Br) |
| Mass Spec (EI) | [M]⁺ m/z 253.92 (100%), [M-Br]⁺ m/z 174.85 (65%) |
These data align with analogous brominated pyrazoles, where bromine substituents deshield adjacent protons and carbon nuclei . The compound’s solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile further underscores its utility in synthetic applications.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via regioselective bromination of 1-methyl-1H-pyrazole. A typical procedure involves:
-
Initial bromination: Treating 1-methylpyrazole with bromine (Br₂) in acetic acid at 0–5°C to introduce bromine at position 4.
-
Side-chain bromination: Reacting the intermediate with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to brominate the methyl group at position 3.
Reaction Conditions:
-
Temperature: 0–5°C for electrophilic bromination; 60–80°C for radical bromination.
-
Solvents: Acetic acid for Br₂; CCl₄ for NBS.
-
Yield: ~70–75% after column chromatography.
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance safety and efficiency. Key parameters include:
-
Residence time: 2–5 minutes to prevent over-bromination.
-
Catalysts: Lewis acids like FeBr₃ to direct bromine placement.
-
Purity control: In-line NMR and HPLC monitoring ensures ≥98% purity.
Reactivity and Chemical Transformations
The compound’s two bromine atoms exhibit distinct reactivities:
-
Position 4 bromine: Participates in SNAr reactions with amines or alkoxides.
-
Bromomethyl group: Undergoes SN2 substitutions with nucleophiles (e.g., azide, thiocyanate).
Table 2: Representative Reactions and Products
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Nucleophilic Substitution | NaN₃, DMSO, 80°C | 4-Bromo-3-azidomethyl-1-methylpyrazole |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | 4-Aryl-3-(bromomethyl)-1-methylpyrazole |
| Oxidation | KMnO₄, H₂O, 25°C | 4-Bromo-3-carboxy-1-methylpyrazole |
Notably, the bromomethyl group’s lability enables its use in click chemistry for bioconjugation, while the aromatic bromine facilitates cross-coupling in medicinal chemistry .
Comparison with Structural Analogs
Table 3: Key Analogues and Their Properties
The methyl group at N1 enhances metabolic stability compared to phenyl analogs, while bromine positions dictate electronic effects on reactivity .
Future Research Directions
-
Targeted drug delivery: Conjugating the bromomethyl group to monoclonal antibodies for cancer therapy.
-
Green synthesis: Developing photocatalytic bromination to reduce waste.
-
Polymer chemistry: Incorporating the compound into flame-retardant polymers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume